molecular formula C16H16ClNO6S3 B3637626 4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide

4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide

Cat. No.: B3637626
M. Wt: 450.0 g/mol
InChI Key: ZKKJWKDVEIBNDM-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide is a complex organic compound characterized by the presence of sulfonyl and thiazinane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes sulfonation reactions, where sulfonyl groups are introduced into the aromatic ring. The reaction conditions may involve the use of strong acids like sulfuric acid or chlorosulfonic acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound’s sulfonyl groups can interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide is unique due to the presence of both sulfonyl and thiazinane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized chemical and biochemical applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S3/c17-13-4-6-14(7-5-13)26(21,22)15-2-1-3-16(12-15)27(23,24)18-8-10-25(19,20)11-9-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJWKDVEIBNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
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4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
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4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
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4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
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4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
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4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide

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